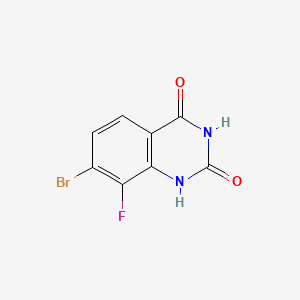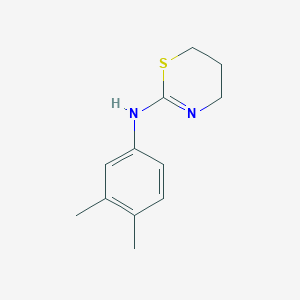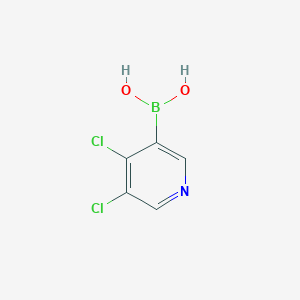
(4,5-Dichloropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dichloropyridin-3-yl)boronic acid: is a boronic acid derivative featuring a pyridine ring substituted with chlorine atoms at positions 4 and 5, and a boronic acid group at position 3. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloropyridin-3-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The pyridine ring is first functionalized with a boronic acid group through a reaction with a boron reagent, such as boronic acid or boronic ester.
Chlorination: Chlorine atoms are introduced at positions 4 and 5 of the pyridine ring using appropriate chlorinating agents, such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include continuous flow chemistry and automated synthesis to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
(4,5-Dichloropyridin-3-yl)boronic acid: undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and sodium perborate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols or phenols.
Borates: Resulting from the oxidation of boronic acids.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(4,5-Dichloropyridin-3-yl)boronic acid: has diverse applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of new drugs, particularly in the field of cancer therapy.
Industry: It is employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (4,5-Dichloropyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with a palladium catalyst, leading to the formation of biaryl compounds.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming stable intermediates that facilitate the coupling process.
Biaryl Compounds: The resulting biaryl compounds are important in various biological and pharmaceutical applications.
Comparaison Avec Des Composés Similaires
(4,5-Dichloropyridin-3-yl)boronic acid: is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other boronic acids, such as phenylboronic acid and 2,3-dichloropyridine-4-boronic acid.
Uniqueness: The presence of chlorine atoms on the pyridine ring enhances the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C5H4BCl2NO2 |
|---|---|
Poids moléculaire |
191.81 g/mol |
Nom IUPAC |
(4,5-dichloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2,10-11H |
Clé InChI |
IBUXJJPPYURULS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CC(=C1Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


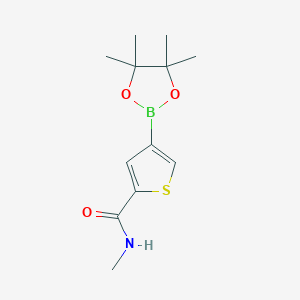

![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
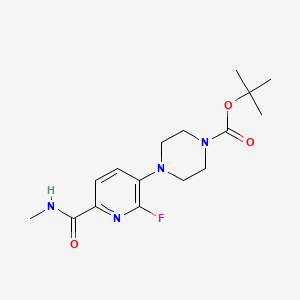
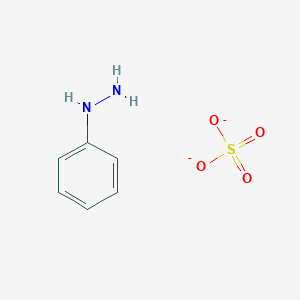
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
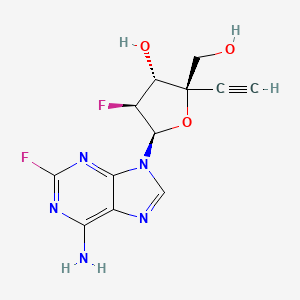
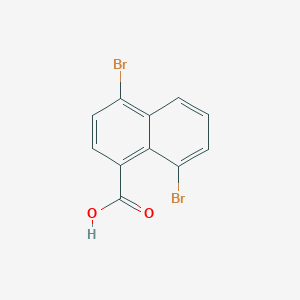
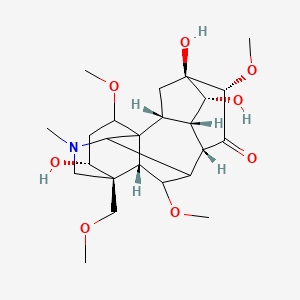

![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
